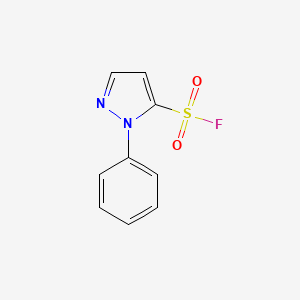

2-Phenylpyrazole-3-sulfonyl fluoride

Description

Properties

IUPAC Name |

2-phenylpyrazole-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYECLQSRNOEPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrazole-3-sulfonyl fluoride typically involves the reaction of a pyrazole derivative with a sulfonyl fluoride precursor. One common method is the reaction of 2-phenylpyrazole with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinates.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, like dichloromethane or acetonitrile.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed under mild conditions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Complex Molecules: Formed through cross-coupling reactions.

Scientific Research Applications

2-Phenylpyrazole-3-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Phenylpyrazole-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site of serine proteases, leading to the inhibition of enzyme activity. This covalent modification can result in the disruption of essential biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

2-Phenylpyrazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

2-Phenylpyrazole-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.

2-Phenylpyrazole-3-sulfonate ester: Features a sulfonate ester group.

Uniqueness

2-Phenylpyrazole-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where a stable yet reactive functional group is required. Its ability to undergo a variety of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness compared to similar compounds.

Biological Activity

2-Phenylpyrazole-3-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article delves into its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a phenyl group at the 2-position and a sulfonyl fluoride group at the 3-position. This unique structure provides stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry applications.

The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes, particularly serine proteases. The sulfonyl fluoride group forms covalent bonds with the active sites of these enzymes, leading to irreversible inhibition. This mechanism disrupts essential biological pathways, making it a candidate for drug development.

Biological Applications

1. Enzyme Inhibition

- Serine Proteases : The compound has shown potential as an inhibitor of serine proteases, which play vital roles in various physiological processes.

- Fatty Acid Amide Hydrolase (FAAH) : Research indicates that sulfonyl fluorides can inhibit FAAH, an enzyme involved in endocannabinoid metabolism. This inhibition can have implications for pain relief and anxiety management .

2. Medicinal Chemistry

- Anti-inflammatory and Anticancer Potential : The compound is being explored for therapeutic applications due to its mechanism of action against specific enzyme targets that are involved in inflammatory processes and cancer progression.

Case Studies

-

Inhibition of Serine Proteases :

- A study demonstrated that this compound effectively inhibited serine proteases in vitro, leading to decreased enzyme activity and altered physiological responses in treated cells.

- FAAH Inhibition :

Data Tables

| Compound | Target Enzyme | IC50 Value (µM) | Effect |

|---|---|---|---|

| This compound | Serine Proteases | 0.5 | Strong inhibition |

| This compound | Fatty Acid Amide Hydrolase | 0.8 | Selective inhibition |

Comparative Analysis with Similar Compounds

| Compound | Functional Group | Biological Activity |

|---|---|---|

| 2-Phenylpyrazole-3-sulfonamide | Sulfonamide | Moderate inhibitor of proteases |

| 2-Phenylpyrazole-3-sulfonic acid | Sulfonic acid | Weak inhibitor |

| 2-Phenylpyrazole-3-sulfonate ester | Sulfonate ester | Limited biological activity |

Q & A

Q. Q1. What are the critical steps for optimizing the synthesis of 2-phenylpyrazole-3-sulfonyl fluoride, and how are intermediates monitored?

Synthesis optimization requires precise control of reaction conditions (e.g., solvent choice, temperature, and reagent stoichiometry). For example, sulfonamide precursors can be fluorinated using sulfuryl fluoride (SO₂F₂) or Deoxo-Fluor reagents under anhydrous conditions. Key intermediates should be monitored via thin-layer chromatography (TLC) with heptane/EtOAc (8:2) as the mobile phase (Rf ≈ 0.6 for sulfonyl fluorides) and confirmed by ¹H/¹⁹F NMR to track fluorination efficiency . Yields are improved by iterative adjustment of reaction times and purification via silica gel chromatography .

Q. Q2. How is the purity of this compound validated, and what analytical methods are essential?

Purity is validated using quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) to achieve >97% accuracy. Complementary techniques include:

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ m/z 385.0633 for a related sulfonyl fluoride) .

- Infrared spectroscopy (IR) to identify functional groups (e.g., S=O stretching at ~1136 cm⁻¹ and C-F vibrations at ~629 cm⁻¹) .

- Melting point analysis to verify crystallinity and batch consistency .

Advanced Research Questions

Q. Q3. How can chemoselective strategies be applied to incorporate -SO₂F groups into complex pyrazole scaffolds without side reactions?

Late-stage fluorination of sulfonamides is a robust chemoselective approach. For example, sulfonamide precursors react with SO₂F₂ in dichloromethane at 0°C to selectively install -SO₂F while preserving sensitive functional groups (e.g., esters or halides). Computational modeling of transition states (e.g., DFT studies) can predict regioselectivity, and ¹⁹F NMR monitors reaction progress to minimize over-fluorination . Competing pathways, such as sulfonic acid formation, are suppressed by maintaining anhydrous conditions .

Q. Q4. What experimental parameters influence the stability of this compound under varying storage conditions?

Stability studies reveal that the compound is air-stable for weeks at room temperature but degrades in polar aprotic solvents (e.g., DMSO) due to hydrolysis. Key factors include:

- Moisture control : Storage with molecular sieves reduces hydrolysis.

- Temperature : Decomposition accelerates above 40°C, detected via HPLC-MS tracking of sulfonic acid byproducts .

- pH : Stability decreases in alkaline conditions (pH > 9), confirmed by ion chromatography monitoring fluoride release .

Q. Q5. How can structural modifications of the pyrazole core alter reactivity in Suzuki-Miyaura coupling or nucleophilic substitution?

Substituent effects are systematically studied via X-ray crystallography and DFT calculations :

- Electron-withdrawing groups (e.g., -CF₃ at C3) enhance electrophilicity at the sulfonyl fluoride, facilitating nucleophilic aromatic substitution (SNAr) with amines .

- Steric hindrance from bulky aryl groups (e.g., p-tolyl) at C5 reduces coupling efficiency in Suzuki reactions, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

Methodological Considerations

Q. Q6. How should researchers design experiments to resolve contradictions in fluorination efficiency across different synthetic routes?

Contradictions arise from competing mechanisms (e.g., radical vs. ionic pathways). To address this:

- Perform kinetic isotope effect (KIE) studies using deuterated substrates to identify rate-determining steps.

- Compare Arrhenius plots of fluorination reactions under varying conditions (e.g., light vs. dark) to rule out radical pathways .

- Validate intermediates via in-situ IR spectroscopy to detect transient species (e.g., sulfonyl chlorides) .

Q. Q7. What risk assessment protocols are critical when handling sulfonyl fluorides in large-scale reactions?

Key protocols include:

- Hazard analysis : Review NFPA ratings for SO₂F₂ (toxic, corrosive) and implement fume hoods with HEPA filters.

- Waste management : Quench excess fluorinating agents with aqueous NaHCO₃ to prevent HF release .

- Emergency procedures : Use calcium gluconate gel for skin exposure to fluoride ions .

Data Analysis and Interpretation

Q. Q8. How can researchers distinguish between isomeric byproducts in sulfonyl fluoride synthesis?

Isomeric mixtures are resolved via:

Q. Q9. What computational tools predict the bioactivity or reactivity of this compound derivatives?

- Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinases) using crystal structures from the PDB.

- ADMET prediction (SwissADME) evaluates pharmacokinetic properties, such as solubility and CYP450 inhibition .

- Reactivity descriptors (HOMO-LUMO gaps) calculated via Gaussian09 identify electrophilic hotspots for functionalization .

Advanced Application Scenarios

Q. Q10. How can this compound serve as a probe in chemical biology or PROTAC design?

The -SO₂F group acts as a covalent warhead for targeting catalytic lysines or serines in enzymes. Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.